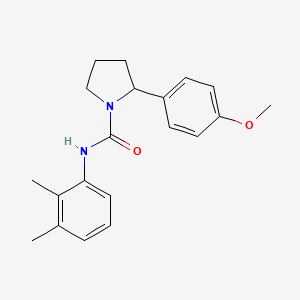![molecular formula C19H31NO5 B5966374 {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate, also known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-OX is a derivative of the phenethylamine family and has been synthesized through various methods.
Mécanisme D'action
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate acts as a selective inhibitor of monoamine neurotransmitter uptake, specifically dopamine, norepinephrine, and serotonin. It is thought to work by binding to the transporters responsible for the uptake of these neurotransmitters, thereby preventing their reuptake into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant-like effects in animal models, as well as potential neuroprotective effects in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has several advantages for use in lab experiments, including its selective inhibition of monoamine neurotransmitter uptake and its potential use as a tool in neuroscience research. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
Orientations Futures
Future research on {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate could focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research could be conducted to fully understand its mechanisms of action and potential biochemical and physiological effects. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate could also be further studied as a tool in neuroscience research, specifically in the study of monoamine neurotransmitters and their function in the brain.
Méthodes De Synthèse
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate can be synthesized through various methods, including the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. Other methods include the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine hydrochloride followed by the addition of oxalic acid and the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine followed by the addition of oxalic acid dihydrate.
Applications De Recherche Scientifique
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been used in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and depression. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has also been studied for its potential use as a tool in neuroscience research, specifically in the study of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been shown to selectively inhibit the uptake of these neurotransmitters, making it a valuable tool for studying their function in the brain.
Propriétés
IUPAC Name |
N,N-diethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-6-17(4,5)15-9-11-16(12-10-15)19-14-13-18(7-2)8-3;3-1(4)2(5)6/h9-12H,6-8,13-14H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZBRMMQNYFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)

![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5966302.png)
![ethyl 3-amino-2-benzoyl-3-[(2-furylmethyl)amino]acrylate](/img/structure/B5966313.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966335.png)
![4-[2,6-dinitro-1-(trifluoromethyl)-4(1H)-pyridinylidene]-N,N,N',N'-tetramethyl-1,7-heptanediamine](/img/structure/B5966341.png)
![4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5966349.png)
![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)
![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5966369.png)
![N-(4-chlorophenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B5966380.png)
